N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide
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Overview
Description
N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide is a chemical compound characterized by the presence of a chlorophenyl group and a propyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various pathways to obtain the desired compound with specific reaction conditions tailored to each synthetic route.
Industrial Production Methods: Industrial production of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide include Grignard reagents, reducing agents, and acyl chlorides . Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biological processes. In medicine, it has potential therapeutic applications due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide include other chlorophenyl derivatives and cyclohexene-based compounds. Examples include N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide and 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine .
Uniqueness: N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
73315-00-1 |
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Molecular Formula |
C17H21ClN2O2 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-1-N-propylcyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C17H21ClN2O2/c1-2-11-19-16(21)14-5-3-4-6-15(14)17(22)20-13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
SBGIPBUBKOFSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(CCCC1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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